1-(4-Bromocyclohex-3-en-1-yl)ethanone
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Overview
Description
1-(4-Bromocyclohex-3-en-1-yl)ethanone, also known as 4-Bromocyclohex-3-en-1-one (BCHE), is an organic compound that is used in a variety of scientific research applications. BCHE is a versatile compound that can be used as a building block for a variety of molecules, as a reagent for organic synthesis, and as a catalyst for a variety of biochemical and physiological processes.
Scientific Research Applications
Organic Synthesis and Reaction Mechanisms : One study focused on the reaction mechanism and regioselectivity of cyclohex-3-en-1-yl ethanone derivatives synthesized via a Diels-Alder reaction, exploring various reaction channels and their energy profiles using density functional theory (Haghdadi, Ahmadpour, & Bosra, 2014). Additionally, research on the synthesis of functionally substituted 1,2,3-triazoles has utilized derivatives of ethanone, demonstrating the compound's relevance in synthetic organic chemistry (Golobokova, Proidakov, & Kizhnyaev, 2020).
Molecular Structure Analysis : Studies on the molecular structure of adamantylacetophenones and their photochemical properties have provided insights into the conformation and reactivity of similar ethanone compounds (Fu, Scheffer, Trotter, & Yang, 1998). This research is crucial for understanding the fundamental aspects of chemical reactions involving ethanone derivatives.
Spectroscopic Studies : The spectral properties of brominated ethanone derivatives have been analyzed, correlating their spectral group frequencies with substituent effects. This type of research is vital for the characterization of new compounds and understanding their electronic structures (Thirunarayanan, 2013).
Photochemical Applications : The study of photoinduced oxidative annulation of butane-1,3-diones and related compounds, exploring the phenomenon of excited-state intramolecular proton transfer, is an example of research where ethanone derivatives find application in photochemistry (Jin Zhang et al., 2017).
Hydrogen-Bonding Analysis : Research on the hydrogen-bonding patterns in enaminones, including ethanone analogues, provides valuable insights into the molecular interactions and stability of these compounds, which is crucial for their application in different chemical contexts (Balderson, Fernandes, Michael, & Perry, 2007).
Antibacterial Agent Synthesis : Ethanone derivatives have been synthesized and evaluated for their antibacterial activity, indicating their potential application in pharmaceutical and medicinal chemistry (Chinnayya et al., 2022).
Antimicrobial Activity Research : The synthesis and study of the antimicrobial activity of ethanone-based heterocyclic compounds highlight their use in drug research and development (Wanjari, 2020).
Mechanism of Action
Target of Action
1-(4-Bromocyclohex-3-en-1-yl)ethanone is a carbocyclic nucleoside
Mode of Action
As a carbocyclic nucleoside, it may mimic the structure of natural nucleosides and interfere with the processes of DNA and RNA synthesis .
Biochemical Pathways
1-(4-Bromocyclohex-3-en-1-yl)ethanone is an intermediate in the synthesis of 6-chloropurine and purines . It reacts with hydrochloric acid to form methyl benzoate, which is then reacted with benzoic acid to form benzoylated purines . These reactions suggest that the compound may play a role in the purine metabolic pathway.
Result of Action
1-(4-Bromocyclohex-3-en-1-yl)ethanone has been shown to have antiviral activity against adenine and guanine that may be due to its ability to inhibit their incorporation into DNA or RNA . This suggests that the compound may interfere with the replication of certain viruses, thereby inhibiting their proliferation.
properties
IUPAC Name |
1-(4-bromocyclohex-3-en-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO/c1-6(10)7-2-4-8(9)5-3-7/h4,7H,2-3,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZYGUCXBQSIAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(=CC1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743092 |
Source
|
Record name | 1-(4-Bromocyclohex-3-en-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromocyclohex-3-en-1-yl)ethanone | |
CAS RN |
651358-93-9 |
Source
|
Record name | 1-(4-Bromocyclohex-3-en-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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